

Disperse Red 278: A Technical Guide to its Photophysical and Photochemical Properties

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Compound of Interest

Compound Name: Disperse Red 278

Cat. No.: B15554066

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Abstract

Disperse Red 278, a monoazo dye, finds significant application in the textile industry for dyeing hydrophobic fibers such as polyester.[1] Despite its commercial importance, a comprehensive public domain dataset detailing its specific photophysical and photochemical properties is notably scarce. This technical guide consolidates the available information on **Disperse Red 278** and provides a framework for its characterization based on the general properties of related monoazo disperse dyes. The guide outlines standard experimental protocols for determining key parameters such as absorption and emission spectra, fluorescence quantum yield, solubility, and photostability. This document aims to serve as a foundational resource for researchers and professionals interested in the further investigation and application of **Disperse Red 278**.

Introduction

Disperse Red 278, with the Colour Index number 113386 and CAS number 68248-10-2, is a synthetic organic colorant belonging to the monoazo class of dyes.[2][3] Its molecular formula is $C_{22}H_{25}N_5O_7$, and it has a molecular weight of 471.46 g/mol.[4] The dye is primarily utilized in the dyeing and printing of polyester and its blends due to its insolubility in water and affinity for hydrophobic materials.[1] A key characteristic of **Disperse Red 278** is its nature as an alkali-clearable dye, which incorporates base-sensitive groups, allowing for the solubilization of the

dye under alkaline conditions. This property is advantageous for improving the wet fastness of dyed fabrics.[\[1\]](#)[\[5\]](#)

While the industrial application of **Disperse Red 278** is well-established, detailed scientific literature on its intrinsic photophysical and photochemical behavior is limited. Understanding these properties is crucial for optimizing its use, predicting its environmental fate, and exploring potential applications in other fields, including as a fluorescent probe or in materials science. This guide provides a comprehensive overview of the methodologies required to characterize such a dye and presents general expectations for its behavior based on the properties of similar azo dyes.

Physicochemical Properties

General Properties

Property	Value	Reference
C.I. Name	Disperse Red 278	[4]
C.I. Number	113386	[3]
CAS Number	68248-10-2	[3]
Chemical Class	Monoazo	[4]
Molecular Formula	$C_{22}H_{25}N_5O_7$	[4]
Molecular Weight	471.46 g/mol	[4]
Appearance	Red powder	[1]

Photophysical Data

Specific quantitative photophysical data for **Disperse Red 278** is not readily available in the reviewed literature. The following table indicates the parameters that require experimental determination.

Parameter	Value (in various solvents)
λ_{max} (nm)	Not Available
Molar Extinction Coefficient (ϵ) (M ⁻¹ cm ⁻¹)	Not Available
Emission Maximum (λ_{em}) (nm)	Not Available
Fluorescence Quantum Yield (Φ_F)	Not Available
Fluorescence Lifetime (τ_F) (ns)	Not Available
Stokes Shift (nm)	Not Available

For context, other disperse red azo dyes exhibit absorption maxima in the visible region, typically between 400 and 600 nm, with molar extinction coefficients in the range of 10^4 to 10^5 M⁻¹cm⁻¹. The fluorescence emission, if any, is generally weak for many simple azo dyes due to efficient non-radiative decay pathways, including photoisomerization.

Solubility Data

Disperse dyes are characterized by their low solubility in water.^[1] The solubility of **Disperse Red 278** in common organic solvents has not been quantitatively reported.

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Not Available
Methanol	Not Available
Acetone	Not Available
Dichloromethane	Not Available
Dimethylformamide (DMF)	Not Available
Toluene	Not Available

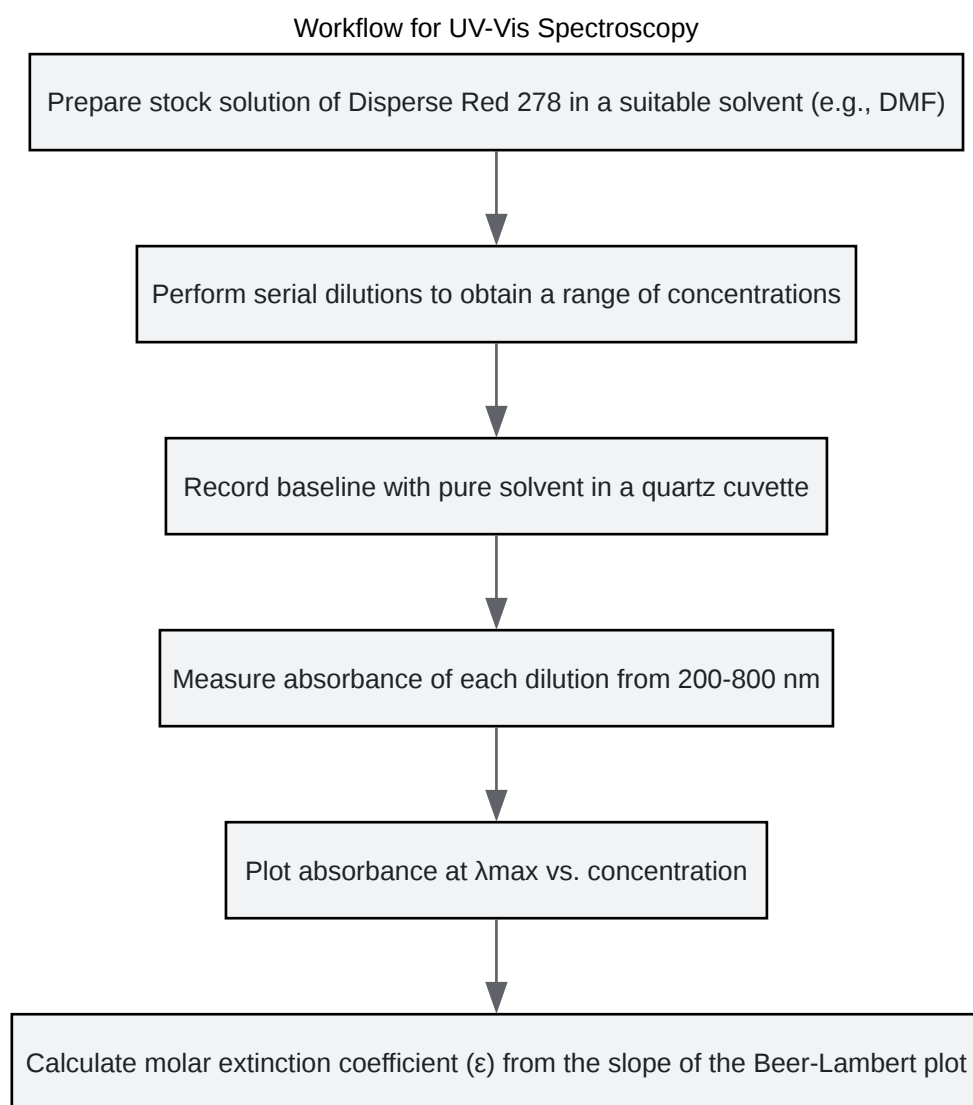
Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key photophysical and photochemical properties of **Disperse Red 278**.

UV-Visible Absorption Spectroscopy

This protocol determines the absorption spectrum and molar extinction coefficient of the dye.

Workflow for UV-Visible Absorption Spectroscopy



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Caption: A flowchart illustrating the steps for determining the absorption spectrum and molar extinction coefficient.

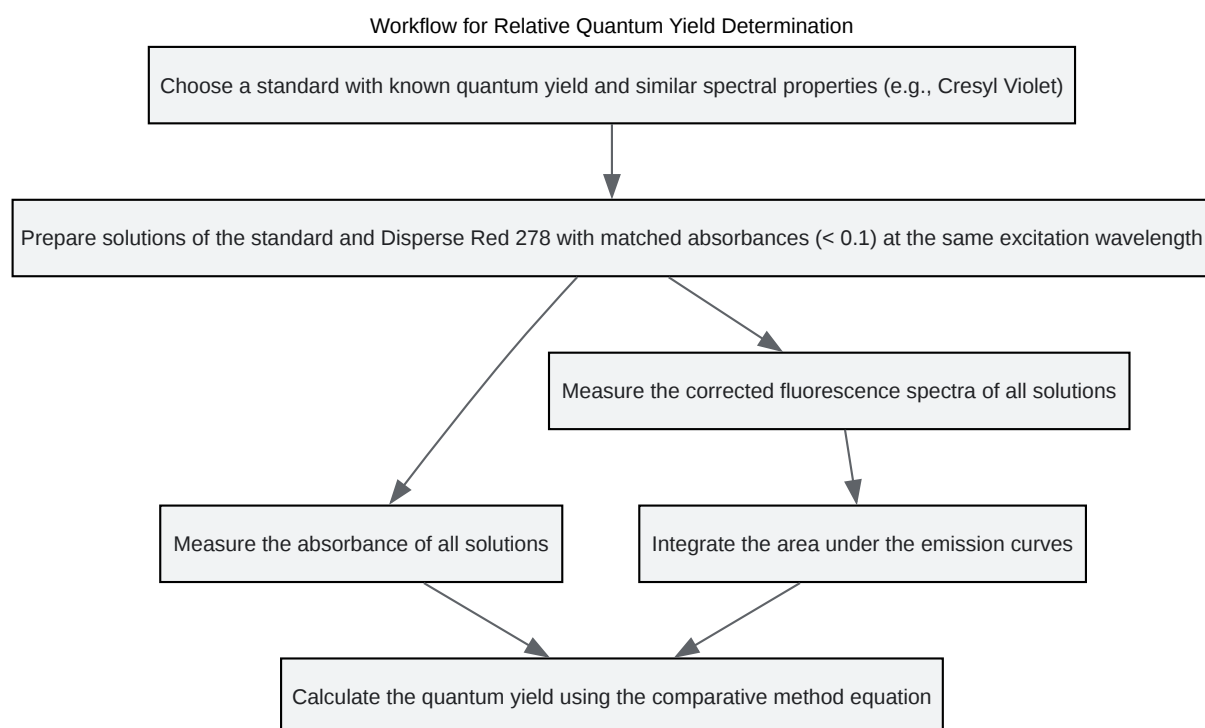
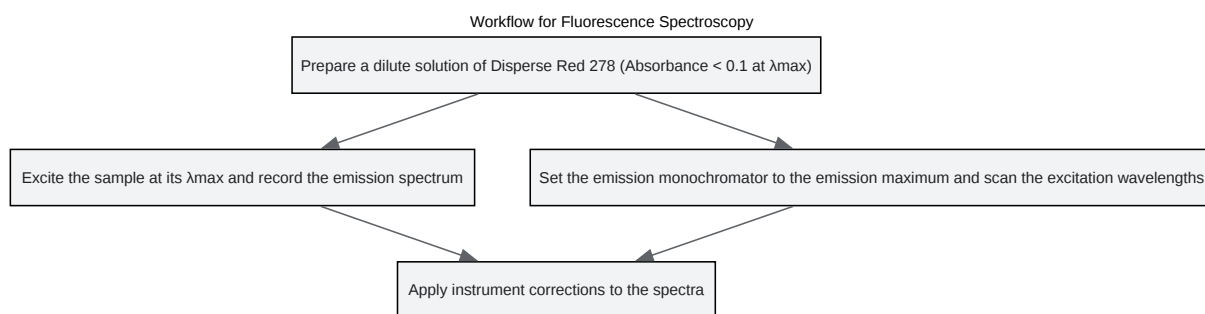
Methodology:

- **Solution Preparation:** Prepare a stock solution of **Disperse Red 278** of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent in which it is fully soluble (e.g., dimethylformamide or dichloromethane). From this stock, prepare a series of dilutions of known concentrations.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
 - Record the absorption spectra of each of the diluted dye solutions from 200 to 800 nm.
 - Identify the wavelength of maximum absorption (λ_{max}).
- **Data Analysis:**
 - Plot the absorbance at λ_{max} against the concentration of the dye.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit of this plot will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

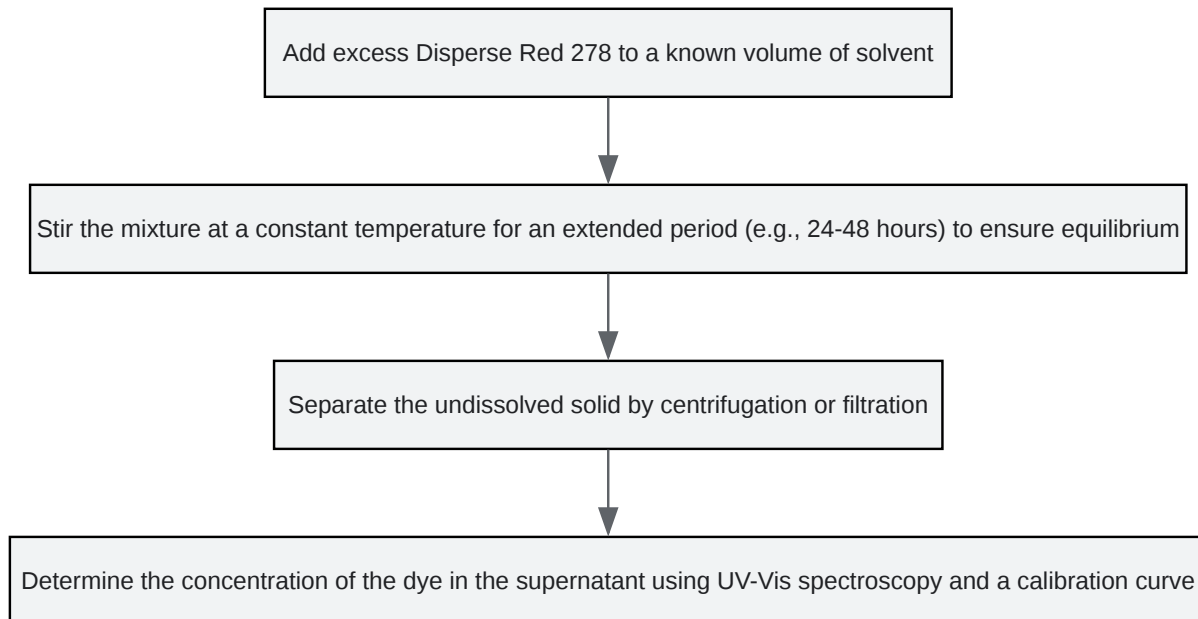
Fluorescence Spectroscopy

This protocol is for determining the fluorescence excitation and emission spectra.

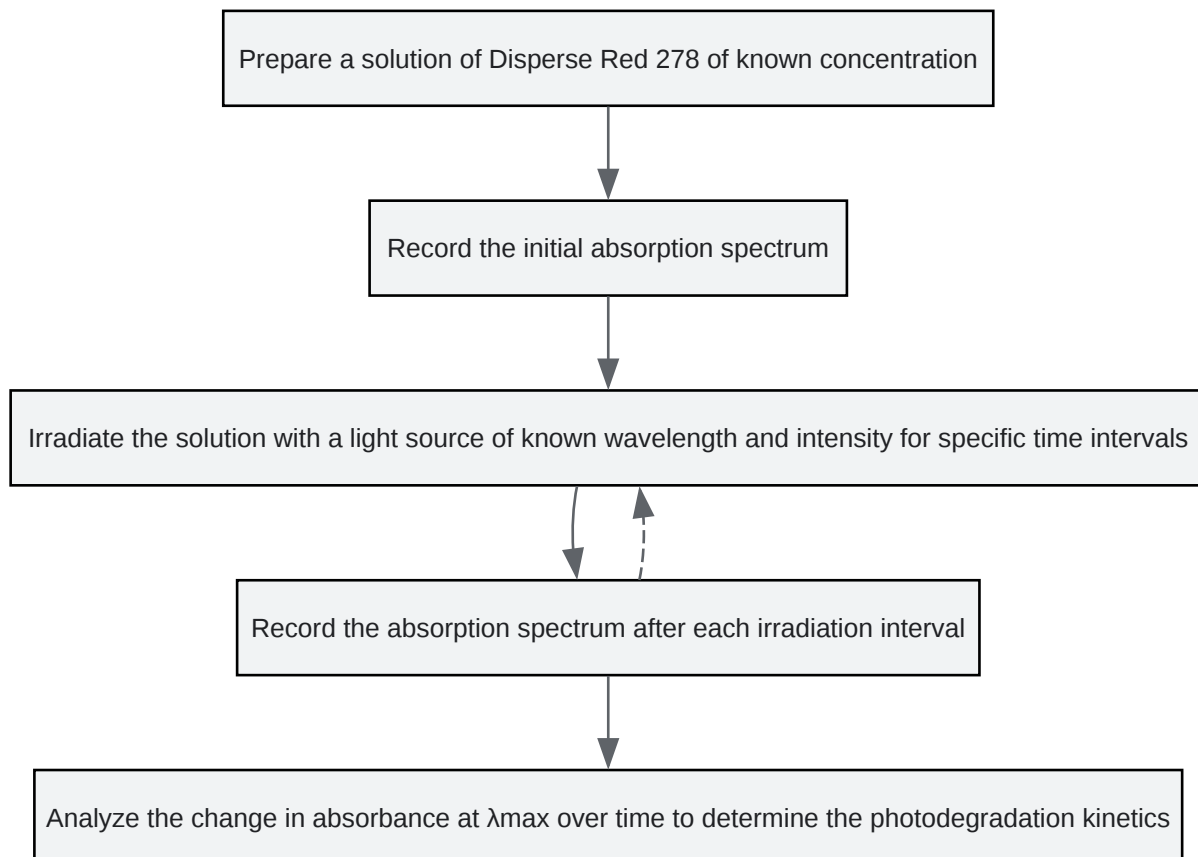
Workflow for Fluorescence Spectroscopy



Workflow for Solubility Determination



Workflow for Photostability Assessment

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